molecular formula C9H11ClN4 B3325467 4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 213623-60-0

4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B3325467
CAS No.: 213623-60-0
M. Wt: 210.66 g/mol
InChI Key: GRSASFHRWSWUHX-UHFFFAOYSA-N
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Description

4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure, which is a fused bicyclic system containing both pyrrole and pyrimidine rings The presence of a chlorine atom at the 4-position and an isopropyl group at the 5-position further defines its chemical identity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors. For instance, starting with a pyrimidine derivative, a cyclization reaction can be induced using a suitable reagent such as phosphorus oxychloride (POCl₃) under reflux conditions.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the desired position.

    Isopropyl Group Addition: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine.

Scientific Research Applications

4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors or antiviral agents.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.

    Material Science: Investigated for its properties in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Lacks the isopropyl group but shares the core structure.

    5-Isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Similar but without the chlorine atom.

Uniqueness

4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorine and isopropyl groups can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

4-chloro-5-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-4(2)5-3-12-8-6(5)7(10)13-9(11)14-8/h3-4H,1-2H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSASFHRWSWUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC2=C1C(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-isopropyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one and acetic anhydride (20 mL) was heated to reflux for 3 h and evaporated. The residue was treated with BnNEt3Cl (8.99 g, 40 mmol), PhNMe2 (4.9 mL) and POCl3 (17 mL, 120 mmol) in CH3CN (100 mL) at 100° C. for 40 min and concentrated. The residue was poured into ice water and neutralized with 2N NaOH, extracted with EtOAc (80 mL×3), and evaporated to give an oil which was digested with methanolic 4N HCl (50 mL) at 50° C. for 2 h. After cooling, and neutralization to pH 7 with 2N NaOH, the solid was collected by filtration and dried to give 4-chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-ylamine (1.88 g, 45%). HPLC Rt: 5.796 min. 1H-NMR (DMSO-d6): δ 11.170 (s, 1H), 6.82 (s, 1H), 6.42 (s, 2H), 3.24 (7, 1H), 1.25 (s, 3H), 1.23 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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